1,3-Dibromo-2,4-dichlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dibromo-2,4-dichlorobenzene is a useful research compound. Its molecular formula is C6H2Br2Cl2 and its molecular weight is 304.79. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of 1,3-Dibromo-2,4-dichlorobenzene is the benzene ring . The benzene ring is a key structural component in many organic molecules and plays a crucial role in various chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This process involves two steps:

- Step 1 : The electrophile (in this case, the bromine or chlorine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate inFriedel-Crafts reactions , which are key steps in many biochemical pathways .

Pharmacokinetics

Given its molecular weight of304.79 Da , it’s likely that the compound has good bioavailability.

Result of Action

The result of this compound’s action is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific reaction conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the electrophilic aromatic substitution process can be affected by the presence of other chemical groups on the benzene ring . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .

Actividad Biológica

1,3-Dibromo-2,4-dichlorobenzene (C6H2Br2Cl2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

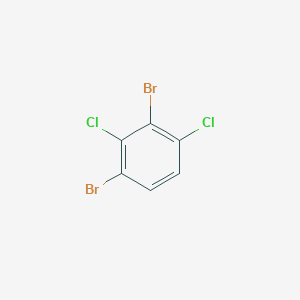

This compound is characterized by two bromine atoms and two chlorine atoms attached to a benzene ring. Its structure can be represented as follows:

This unique substitution pattern contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

- Nucleophilic Substitution Reactions : The presence of electron-withdrawing halogen atoms enhances the compound's susceptibility to nucleophilic attack, leading to the formation of reactive intermediates that can interact with biomolecules.

- Cytotoxicity : Studies have indicated that derivatives of dibromodichlorobenzenes exhibit significant cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cell growth in various cancer types .

Cytotoxicity Assessment

A study published in PubMed evaluated the cytotoxic effects of halogenated compounds, including this compound. The results demonstrated that these compounds exhibited potent cytotoxicity against human cancer cell lines such as KB (oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma), with IC50 values around 10 μM .

Toxicological Studies

Toxicological assessments have revealed that exposure to halogenated aromatic compounds can lead to adverse health effects. For example:

- Acute Toxicity : In laboratory settings, exposure to high concentrations has been linked to acute toxicity in mammals. However, the specific risk associated with this compound remains less understood compared to other halogenated compounds like para-dichlorobenzene .

- Metabolic Pathways : The metabolism of similar compounds typically involves hydroxylation followed by conjugation reactions. These metabolic pathways can lead to the formation of toxic metabolites that may exert genotoxic effects .

Comparative Biological Activity Table

Aplicaciones Científicas De Investigación

Applications Overview

-

Reagent in Organic Synthesis

- Used as a building block for various organic compounds.

- Acts as a reagent in the synthesis of more complex molecules.

-

Intermediate in Pharmaceuticals

- Serves as an essential intermediate in the production of pharmaceutical compounds.

- Utilized in the synthesis of active pharmaceutical ingredients (APIs) that require bromine or chlorine substituents for biological activity.

-

Agrochemical Production

- Employed in the formulation of pesticides and herbicides.

- Its halogenated structure enhances the efficacy and stability of agrochemicals.

-

Flame Retardant

- Used in the production of flame-retardant materials due to its bromine content.

- Helps to reduce flammability in polymers and textiles.

-

Polymer Production

- Involved in the synthesis of polymers and polyurethanes.

- Enhances thermal stability and mechanical properties of polymeric materials.

Data Table: Applications Summary

| Application | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Reagent for synthesizing complex organic compounds | Versatile building block |

| Pharmaceuticals | Intermediate for active pharmaceutical ingredients | Critical for drug development |

| Agrochemicals | Component in pesticides and herbicides | Improves efficacy and stability |

| Flame Retardants | Added to materials to enhance fire resistance | Reduces flammability |

| Polymer Production | Used in creating polymers and polyurethanes | Enhances thermal stability |

Case Study 1: Pharmaceutical Synthesis

In a study published by the Journal of Medicinal Chemistry, 1,3-Dibromo-2,4-dichlorobenzene was used as an intermediate to synthesize a novel class of anti-cancer agents. The compound's halogenation pattern was crucial for enhancing the biological activity of the final product, demonstrating its importance in drug design.

Case Study 2: Agrochemical Development

Research conducted by Agrochemical Research revealed that formulations containing this compound exhibited increased potency against specific pests compared to non-halogenated counterparts. The study highlighted how halogenation can improve the effectiveness of agrochemicals.

Case Study 3: Flame Retardant Efficacy

A study on flame-retardant materials demonstrated that incorporating this compound into polymer matrices significantly improved their fire resistance properties. The research indicated that materials treated with this compound met stringent fire safety standards.

Propiedades

IUPAC Name |

1,3-dibromo-2,4-dichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDFUBIELPUTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Br)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.